molecular formula C53H103N2O18P B1504381 azanium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[(4R)-2,3,5,6-tetrahydroxy-4-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]ethyl phosphate CAS No. 474943-47-0

azanium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[(4R)-2,3,5,6-tetrahydroxy-4-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]ethyl phosphate

Cat. No.: B1504381
CAS No.: 474943-47-0
M. Wt: 1087.4 g/mol
InChI Key: POKKWVSABAYGGQ-GDPHZLNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphatidylethanolamine is a phospholipid and is bound to the biological membranes.

Properties

IUPAC Name

azanium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[(4R)-2,3,5,6-tetrahydroxy-4-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H100NO18P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(59)67-40-42(70-47(60)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-69-73(65,66)68-36-35-54-37-43(57)48(61)52(44(58)38-55)72-53-51(64)50(63)49(62)45(39-56)71-53;/h17-20,42-45,48-58,61-64H,3-16,21-41H2,1-2H3,(H,65,66);1H3/b19-17-,20-18-;/t42-,43?,44?,45?,48?,49+,50?,51?,52-,53+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKKWVSABAYGGQ-GDPHZLNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNCC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNCC(C([C@@H](C(CO)O)O[C@H]1C(C([C@H](C(O1)CO)O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H103N2O18P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677025
Record name Ammonium 1-deoxy-4-O-alpha-L-glycero-hexopyranosyl-1-{[(7R,18Z)-7-{[(9Z)-octadec-9-enoyl]oxy}-4-oxido-4,10-dioxo-3,5,9-trioxa-4lambda~5~-phosphaheptacos-18-en-1-yl]amino}-D-glycero-hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1087.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474943-47-0
Record name Ammonium 1-deoxy-4-O-alpha-L-glycero-hexopyranosyl-1-{[(7R,18Z)-7-{[(9Z)-octadec-9-enoyl]oxy}-4-oxido-4,10-dioxo-3,5,9-trioxa-4lambda~5~-phosphaheptacos-18-en-1-yl]amino}-D-glycero-hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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